2-(4-methyl-1-piperazinyl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide
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Overview
Description
2-(4-methyl-1-piperazinyl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1-piperazinyl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the thieno[3,4-c]chromen core, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1-piperazinyl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-methyl-1-piperazinyl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1-piperazinyl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, including anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-c]chromen derivatives and piperazine-containing molecules. Examples include:
- 4-oxo-2-phenyl-4H-chromen-3-yl derivatives
- N1-(4-oxo-2-phenyl-4H-chromen-3-yl)-2-(4-methylpiperazino)acetamide oxalate
Uniqueness
What sets 2-(4-methyl-1-piperazinyl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(4-oxothieno[3,4-c]chromen-3-yl)acetamide |
InChI |
InChI=1S/C18H19N3O3S/c1-20-6-8-21(9-7-20)10-15(22)19-17-16-13(11-25-17)12-4-2-3-5-14(12)24-18(16)23/h2-5,11H,6-10H2,1H3,(H,19,22) |
InChI Key |
PJOHFJIPTLMODC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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